molecular formula C10H11F2N B1589220 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 80076-46-6

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1589220
CAS No.: 80076-46-6
M. Wt: 183.2 g/mol
InChI Key: CEKODOXMQSFDIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Skraup cyclization reaction, where aniline derivatives react with aldehydes or ketones in the presence of an acid catalyst . For instance, 2,3,4,5-tetrafluoroaniline can be reacted with acrolein, crotonic aldehyde, or methylvinylketone to produce the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated tetrahydroquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern and the presence of a methyl group at the 2-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKODOXMQSFDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444659
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80076-46-6
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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